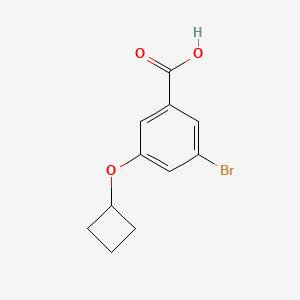
3-Bromo-5-cyclobutoxybenzoic acid
Overview
Description
“3-Bromo-5-butoxybenzoic acid” is a compound that has a molecular weight of 273.13 .
Synthesis Analysis
While specific synthesis methods for “3-Bromo-5-cyclobutoxybenzoic acid” are not available, similar compounds such as “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” have been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Scientific Research Applications
Molecular Recognition and Supramolecular Assemblies
Research conducted by Varughese & Pedireddi (2006) investigates the molecular recognition of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds. This study highlights the synthesis and analysis of supramolecular assemblies, indicating the potential of brominated benzoic acids in forming complex structures through hydrogen bonding and molecular recognition processes. The interactions between these compounds and N-donor compounds facilitate the creation of elegant supramolecular architectures, suggesting applications in the design of novel materials and sensors Varughese & Pedireddi, 2006.
Antimicrobial and Antitubercular Activities
Popat et al. (2004) synthesized 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives and evaluated their antitubercular and antimicrobial activities. This research demonstrates the potential of brominated benzoic acid derivatives as frameworks for developing new antimicrobial and antitubercular agents, highlighting the role of such compounds in pharmaceutical applications Popat et al., 2004.
Synthesis of Key Intermediates for Biologically Important Compounds
The study by Seto et al. (2019) on the scale-up synthesis of 5-Cyano-2-formylbenzoic acid showcases the utility of brominated benzoic acids in organic synthesis, particularly in the efficient production of intermediates for biologically important compounds. Their work using continuous flow-flash chemistry underlines the importance of such compounds in streamlining synthetic processes for pharmaceuticals Seto et al., 2019.
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, & Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with bromo-benzenesulfonamide derivatives showing high singlet oxygen quantum yield. This study suggests the application of brominated benzoic acid derivatives in photodynamic therapy, a promising cancer treatment method due to their excellent photophysical and photochemical properties Pişkin, Canpolat, & Öztürk, 2020.
Antioxidant Activity
Li, Li, Gloer, & Wang (2012) identified new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against DPPH radicals. This suggests that brominated benzoic acid derivatives could be explored for their antioxidant properties, potentially applicable in food preservation and pharmaceuticals Li, Li, Gloer, & Wang, 2012.
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-cyclobutyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-4-7(11(13)14)5-10(6-8)15-9-2-1-3-9/h4-6,9H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFTOYFRANLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285514 | |
| Record name | 3-Bromo-5-(cyclobutyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyclobutoxybenzoic acid | |
CAS RN |
1251863-46-3 | |
| Record name | 3-Bromo-5-(cyclobutyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251863-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(cyclobutyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine](/img/structure/B3093915.png)
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-methylamine](/img/structure/B3093927.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate](/img/structure/B3093934.png)
![1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B3093946.png)
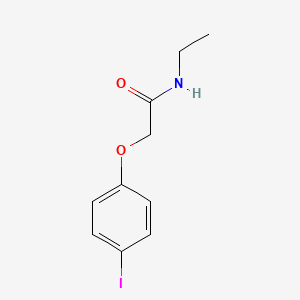
![2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3093963.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B3093975.png)
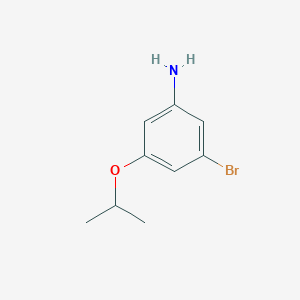

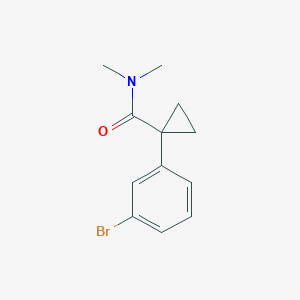
![tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B3094014.png)

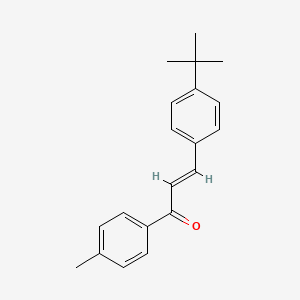
![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)